molecular formula C8H15NO2 B15156735 Ethyl 4-methylpyrrolidine-2-carboxylate

Ethyl 4-methylpyrrolidine-2-carboxylate

Cat. No.: B15156735
M. Wt: 157.21 g/mol
InChI Key: DIBKCNKVDZNMDH-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. researchgate.netnih.gov Its significance stems from several key structural features that make it a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds. nbinno.com Unlike flat, two-dimensional aromatic rings, the pyrrolidine scaffold is characterized by sp³-hybridized carbon atoms, resulting in a non-planar, three-dimensional structure. nih.govnih.gov This 3D conformation provides an excellent platform for exploring pharmacophore space, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets like proteins and enzymes. researchgate.netnbinno.com

The non-planarity of the ring, a phenomenon sometimes referred to as "pseudorotation," and the presence of multiple stereogenic carbons are defining characteristics. researchgate.netnih.gov These features mean that a single pyrrolidine core can give rise to numerous stereoisomers, each with a potentially distinct biological profile. researchgate.netnih.gov The ability to control this stereochemistry is crucial, as different isomers can exhibit vastly different binding affinities and efficacies. nih.gov The pyrrolidine motif is prevalent in a wide array of natural products, particularly alkaloids, and is a core component of many successful drugs approved for treating conditions related to the central nervous system, infections, and cancer. nih.govnbinno.comfrontiersin.org

Key Attributes of the Pyrrolidine Scaffold

AttributeSignificance in Medicinal Chemistry & SynthesisReference
Three-Dimensional StructureAllows for enhanced exploration of pharmacophore space compared to flat aromatic systems. researchgate.netnih.gov
sp³-HybridizationContributes to molecular complexity and structural diversity. nih.gov
StereogenicityPresence of multiple chiral centers allows for the generation of diverse stereoisomers with distinct biological activities. researchgate.netnih.gov
"Privileged Scaffold" StatusFrequently found in a wide range of biologically active molecules and FDA-approved drugs. nbinno.comfrontiersin.org
Chemical VersatilityThe ring can be readily functionalized at various positions to fine-tune pharmacokinetic and pharmacodynamic properties. nbinno.com

The Role of Chiral Pyrrolidine-2-carboxylates as Versatile Building Blocks

Within the broader class of pyrrolidines, chiral pyrrolidine-2-carboxylates stand out as exceptionally versatile building blocks in asymmetric synthesis. mdpi.com These compounds, which feature a carboxylate group at the C2 position, are derivatives of the naturally occurring amino acid proline. Proline itself is a foundational organocatalyst, capable of promoting a variety of chemical transformations with high enantioselectivity. mdpi.com

The synthetic utility of chiral pyrrolidine-2-carboxylates lies in their role as "chiral synthons." They allow chemists to introduce a predefined stereocenter into a larger, more complex molecule. nbinno.comnih.gov This is a critical strategy in drug discovery, where the chirality of a molecule often dictates its biological function. By incorporating a specific enantiomer of a pyrrolidine-2-carboxylate, chemists can construct complex targets with precise stereochemical control, avoiding the need for difficult separation of isomers later in the synthesis. nih.govacs.org These building blocks are widely used in the synthesis of ligands for metal-catalyzed reactions, in the development of novel organocatalysts, and as key intermediates for pharmacologically active agents. mdpi.comnih.gov

Current Research Frontiers and Objectives Pertaining to Ethyl 4-methylpyrrolidine-2-carboxylate

This compound represents a more specialized version of the chiral building blocks discussed above. The introduction of a methyl group at the C4 position adds another layer of stereochemical complexity and structural definition. While extensive literature on this specific ester is not widespread, its role can be understood by examining research on closely related analogues.

The primary objective in synthesizing and utilizing compounds like this compound is to leverage its defined stereochemistry for the development of novel bioactive molecules. The methyl group at the 4-position, combined with the chirality at the 2-position, creates a rigid and well-defined three-dimensional shape. Medicinal chemists use such building blocks to probe the structure-activity relationships (SAR) of drug candidates. For instance, research on related 4-substituted pyrrolidine derivatives, such as 4-fluoropyrrolidine-2-carbonitriles, has led to the discovery of potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov

The current research frontier for this compound is its application as a bespoke synthetic intermediate. Its availability allows researchers to systematically modify potential drug molecules, where the 4-methyl group can serve to:

Enhance Binding Affinity: The methyl group can fit into specific hydrophobic pockets of a target enzyme or receptor.

Improve Selectivity: The defined stereochemistry can help a drug molecule differentiate between closely related biological targets.

Optimize Pharmacokinetic Properties: Modifications to the pyrrolidine ring can influence a compound's metabolic stability and bioavailability.

The synthesis of stereochemically pure 2,4-disubstituted pyrrolidines remains an active area of research, with various strategies being developed to control the relative and absolute stereochemistry of the substituents. Therefore, the objective pertaining to this compound is its use as a ready-made, stereochemically defined component for constructing complex molecular targets in the ongoing search for new and more effective medicines.

Chemical Identity of Ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate

IdentifierValueReference
Molecular FormulaC₈H₁₅NO₂ nih.gov
Molecular Weight157.21 g/mol nih.gov
IUPAC Nameethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate nih.gov
CAS Number165273-06-3 nih.gov

Properties

IUPAC Name

ethyl 4-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBKCNKVDZNMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Methylpyrrolidine 2 Carboxylate

Stereoselective and Enantioselective Synthesis Pathways

The precise three-dimensional arrangement of atoms in Ethyl 4-methylpyrrolidine-2-carboxylate is critical, necessitating synthetic routes that can control the formation of its stereocenters. Methodologies to achieve this include leveraging the inherent chirality of natural products, employing asymmetric catalysis, and managing diastereoselective reactions.

Chiral Pool Approaches and Modifications

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, such as proline and 4-hydroxyproline (B1632879), are common precursors for the synthesis of pyrrolidine-containing drugs and their intermediates. mdpi.com These starting materials provide a foundational chiral scaffold that can be chemically modified to yield the desired substituted pyrrolidine (B122466).

For instance, the synthesis of pyrrolidine derivatives often begins with the modification of proline or its derivatives. mdpi.com A general strategy involves the conversion of a chiral precursor like (S)-prolinol, which can be prepared by the reduction of proline. mdpi.com Another approach starts from 2,3-O-iso-propylidene-D-erythronolactol, a carbohydrate-derived starting material, to synthesize new chiral pyrrolidines. nih.gov The synthesis of N-protected-2-(R)-methylpyrrolidine can be achieved from a commercially available chiral prolinol compound, demonstrating a practical application of this strategy. google.com These methods capitalize on the existing stereocenters of the starting material to build the target molecule with a defined stereochemistry.

Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis

Starting Material Target Moiety Reference
Proline / 4-Hydroxyproline Substituted Pyrrolidines mdpi.com
(S)-Prolinol N-protected-2-(R)-methylpyrrolidine google.com

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecules, including substituted pyrrolidines. nih.govnih.gov This approach introduces chirality through the use of a chiral catalyst, which can direct the reaction to form one enantiomer preferentially over the other. Organocatalysis, in particular, has seen significant development, with proline and its derivatives being widely used as catalysts. nih.govacs.org

Strategies for the asymmetric synthesis of the pyrrolidine scaffold often involve [3+2] cycloaddition reactions. researchgate.net For example, the reaction between acrolein and in situ generated azomethine ylides, catalyzed by a chiral secondary amine like L-proline, can produce pyrrolidine cycloadducts with high diastereomeric and enantiomeric control. researchgate.net Another innovative method is the asymmetric 'clip-cycle' synthesis, which uses a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization, forming disubstituted pyrrolidines with high enantioselectivity. core.ac.uk These catalytic methods offer efficient routes to chiral pyrrolidines from achiral starting materials. researchgate.netcore.ac.uk

Table 2: Asymmetric Catalysis Strategies for Pyrrolidine Synthesis

Catalytic Strategy Catalyst Type Key Reaction Reference
Organocatalysis L-Proline [3+2] Cycloaddition researchgate.net
Brønsted Acid Catalysis Chiral Phosphoric Acid Intramolecular aza-Michael core.ac.uk

Diastereoselective Control in Compound Synthesis

When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is essential. Several methods have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. acs.orgnih.gov One-pot multicomponent reactions are particularly efficient, allowing for the construction of multiple stereogenic centers in a single operation. acs.orgnih.gov

For example, a titanium tetrachloride (TiCl4)-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly functionalized pyrrolidines with excellent diastereoselectivity. acs.org Another approach uses a Ytterbium(III) triflate (Yb(OTf)3)-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to form pyrrolidines, favoring a cis relationship between the substituents at the 2- and 5-positions. organic-chemistry.org Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-cis-pyrrolidines with high diastereomeric ratios. nih.gov

Table 3: Catalysts and Methods for Diastereoselective Pyrrolidine Synthesis

Catalyst / Reagent Method Diastereomeric Preference Reference
TiCl4 Multicomponent Coupling High Diastereoselectivity acs.org
Yb(OTf)3 Three-Component Reaction cis-2,5 substitution organic-chemistry.org

Regioselective Functionalization and Derivatization

Beyond the stereoselective construction of the pyrrolidine core, the ability to selectively functionalize different positions of the molecule is crucial for synthesizing specific analogs like this compound. This includes modifying the carboxyl group and the nitrogen atom.

Esterification and Transesterification Reactions

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental transformation. The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction is reversible, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, the corresponding 4-methylpyrrolidine-2-carboxylic acid would be reacted with ethanol (B145695) under acidic conditions. Transesterification, the conversion of one ester to another by reaction with an alcohol, is another relevant process, though direct esterification from the carboxylic acid is more common for initial synthesis. mdpi.com

N-Alkylation and N-Functionalization Strategies

The nitrogen atom of the pyrrolidine ring is a common site for functionalization, allowing for the introduction of a wide variety of substituents. N-alkylation can be achieved by reacting the pyrrolidine with an alkylating agent, such as an alkyl halide (e.g., iodomethane, bromoethane) or a sulfate (B86663) (e.g., dimethyl sulfate). google.com For example, the synthesis of N-ethyl pyrrolidine can be accomplished through the catalytic hydrogenation of N-ethyl pyrrolidone. google.com The synthesis and alkylation of related systems, such as ethyl 2-ketopyrrolidine-3-carboxylate derivatives, have also been explored, demonstrating the versatility of modifying the pyrrolidine scaffold. acs.org These strategies are essential for creating diverse libraries of pyrrolidine-based compounds for various applications.

Transformations at the Pyrrolidine Ring Carbon Positions

Functionalization of the pre-existing pyrrolidine ring of proline esters at the carbon positions (C2, C3, C4, and C5) allows for the introduction of diverse substituents, leading to novel analogs with potentially altered biological activities. These transformations often require careful control of stereochemistry.

A prominent strategy for modification at the C2 position is the diastereoselective alkylation of proline enolates. For instance, the enolate derived from N-Boc-4-silyloxyproline methyl ester can be alkylated with various electrophiles. While using a simple methyl ester results in poor diastereoselectivity, employing a chiral auxiliary like a (-)-menthyl ester significantly enhances the stereochemical control, yielding 2-alkylated products with high diastereoselectivity. rsc.orgnih.gov The steric bulk of the ester group appears to be a crucial factor in directing the approach of the electrophile. nih.gov

Modification at the C4 position is frequently achieved starting from 4-hydroxyproline, a readily available chiral precursor. A versatile solid-phase approach, termed "proline editing," allows for extensive functionalization of the C4 position within a peptide sequence. nih.govacs.org In this method, a peptide containing a 4-hydroxyproline (Hyp) residue is assembled on a solid support. The hydroxyl group is then orthogonally deprotected and serves as a handle for various transformations. acs.org

Stereospecific conversion of the 4R-hydroxyl group can lead to a wide array of 4-substituted prolines with either 4R or 4S stereochemistry. acs.org Key transformations include:

Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the C4 position by introducing nucleophiles like p-nitrobenzoic acid, leading to a 4S-configured product. nih.gov

Oxidation/Reduction: Oxidation of the hydroxyl group to a ketone (4-ketoproline) provides a prochiral center that can be subsequently reduced to access either the 4R or 4S hydroxyl epimer, or reacted with other nucleophiles. nih.gov

Substitution Reactions (SN2): The hydroxyl group can be converted into a good leaving group, such as a sulfonate (e.g., tosylate or mesylate). Subsequent SN2 displacement with various nucleophiles, such as azides or halides, allows for the introduction of diverse functionalities with inversion of configuration. nih.govnih.gov

These methods provide access to proline derivatives with functionalities ranging from structured amino acid mimetics and recognition motifs to spectroscopic handles and reactive groups for bioorthogonal conjugation. nih.govacs.org

Table 1: Selected Transformations at the C4-Position of Proline Derivatives

Starting Material Reagents/Reaction Type Product Functionality Stereochemical Outcome Reference
N-Boc-(4R)-Hydroxyproline 1. MsCl, Et3N; 2. NaN3, DMF (4S)-Azidoproline Inversion (SN2) nih.gov
N-Boc-(4R)-Hydroxyproline DEAD, PPh3, p-Nitrobenzoic acid (4S)-Nitrobenzoate ester Inversion (Mitsunobu) nih.gov
N-Boc-(4R)-Hydroxyproline Dess-Martin Periodinane 4-Ketoproline N/A (Oxidation) nih.gov
N-Boc-4-Ketoproline NaBH4 (4S)-Hydroxyproline Reduction nih.gov

Strategies for Pyrrolidine Ring Construction in this compound Analogs

The de novo construction of the pyrrolidine ring is a fundamental approach to synthesizing analogs of this compound, offering control over the substitution pattern and stereochemistry. Key strategies include 1,3-dipolar cycloadditions, asymmetric alkylations followed by cyclization, and reductive amination of precursor molecules.

1,3-Dipolar Cycloaddition: This is one of the most powerful and widely used methods for constructing five-membered heterocycles like the pyrrolidine ring. nih.govwikipedia.org The reaction involves an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an alkene). wikipedia.org The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov By choosing the appropriate chiral α-amino acid, chiral auxiliary, or chiral catalyst, this method can be rendered highly enantioselective. nih.govacs.org This strategy allows for the creation of multiple stereocenters in a single, convergent step. nih.gov For example, the reaction between an achiral ylide precursor and a dipolarophile bearing a chiral auxiliary has been used to synthesize hydroxylated pyrrolidine intermediates with high diastereoselectivity. acs.org

Asymmetric Alkylation and Cyclization: This strategy builds the pyrrolidine ring by forming key C-C and C-N bonds in separate, stereocontrolled steps. A highly effective approach for synthesizing all four diastereoisomers of 4-methylproline has been developed, showcasing this method. researchgate.netrsc.org The synthesis begins with glutamic acid, which is converted into a γ-lactone derivative. The crucial C4-methyl group is introduced via a stereoselective Evans asymmetric alkylation on an oxazolidinone chiral auxiliary. The stereochemistry of the methyl group is controlled by the choice of both the glutamic acid enantiomer (D or L) and the oxazolidinone auxiliary. researchgate.net Subsequent steps involve converting the alkylated product into a linear precursor that undergoes intramolecular cyclization to form the pyrrolidine ring. researchgate.netrsc.org

Table 2: Overview of Pyrrolidine Ring Construction Strategies for Proline Analogs

Strategy Key Reaction Precursors Key Features Reference
1,3-Dipolar Cycloaddition [3+2] Cycloaddition Azomethine ylide, Alkene Convergent; creates multiple stereocenters in one step; can be made highly stereoselective. nih.govwikipedia.orgacs.org
Asymmetric Alkylation/Cyclization Evans Asymmetric Alkylation Glutamic acid, Oxazolidinone chiral auxiliary High stereocontrol over substituents (e.g., C4-methyl); allows access to all diastereoisomers. researchgate.netrsc.org
Reductive Amination Intramolecular reductive amination Keto-ester or aldehyde-ester with a primary amine Forms the N-C5 bond of the ring; versatile for various substituted prolines. researchgate.netthieme-connect.com
Glutamic Acid Cyclization Reduction of pyroglutamic acid L-Glutamic acid Utilizes a readily available chiral pool starting material to form the basic pyrrolidine core. researchgate.net

Reductive Amination: Intramolecular reductive amination of a linear precursor containing both a ketone (or aldehyde) and an amine functionality is another robust method for pyrrolidine ring closure. This reaction forms the final C-N bond of the heterocycle. This approach is versatile and has been applied to the synthesis of various proline analogs. researchgate.netthieme-connect.com

Cyclization of Glutamic Acid: A classical approach to the proline scaffold utilizes L-glutamic acid as a chiral starting material. Glutamic acid can be readily cyclized to form pyroglutamic acid (5-oxoproline). Subsequent selective reduction of the amide carbonyl group, while preserving the carboxylate at C2, yields proline. researchgate.net This foundational strategy can be adapted to produce substituted analogs by starting with appropriately modified glutamic acid derivatives.

These advanced methodologies provide chemists with a powerful toolkit for both the functionalization and the de novo construction of this compound and its analogs, enabling the synthesis of a diverse range of structurally complex and stereochemically defined molecules.

Stereochemical Characteristics and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry at Chiral Centers

Ethyl 4-methylpyrrolidine-2-carboxylate possesses two chiral centers at the C2 and C4 positions of the pyrrolidine (B122466) ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The absolute configuration at each chiral center is designated as either R or S, while the relative orientation of the substituents on the ring is described as cis or trans.

The four stereoisomers are:

(2S, 4R) and (2R, 4S) - trans isomers

(2S, 4S) and (2R, 4R) - cis isomers

The definitive assignment of these stereocenters relies on stereoselective synthesis starting from precursors of known chirality and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography of derivatives. nih.gov For instance, the synthesis of specific diastereomers of 4-methylproline, a closely related analogue, has been achieved with complete stereoselectivity, allowing for the unambiguous preparation of all four isomers. nih.gov Synthetic strategies often employ methods like Evans asymmetric alkylation to control the stereochemistry at the C4 position, or start from chiral precursors like D-glutamic acid. researchgate.net The relative cis or trans configuration is often determined by the reaction mechanism, such as an SN2 reaction that proceeds with an inversion of configuration at a chiral center. ed.ac.uk

Table 1: Stereoisomers of this compound
StereoisomerRelative StereochemistryChiral Center C2Chiral Center C4
(2S, 4R)transSR
(2R, 4S)transRS
(2S, 4S)cisSS
(2R, 4R)cisRR

Conformational Preferences of the Pyrrolidine Ring in this compound and Related Systems

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These conformations are typically described as "envelope" or "twist" forms. For proline and its derivatives, two primary envelope conformations, termed Cγ-exo (DOWN) and Cγ-endo (UP), are predominant. nih.gov In the exo pucker, the C4 (Cγ) atom is displaced on the opposite side of the ring from the C2 carboxylate group, whereas in the endo pucker, it is on the same side. nih.gov

The conformational equilibrium between these puckered states is significantly influenced by the nature and stereochemistry of substituents on the ring. nih.gov For 4-methylproline systems, the methyl group has a strong preference for a pseudo-equatorial position to minimize steric hindrance. This preference dictates the dominant pucker of the ring. nih.gov

trans Isomers ((2S,4R) and (2R,4S)) : In the (2S,4R) isomer, placing the C4-methyl group in a pseudo-equatorial position favors an exo (DOWN) pucker of the pyrrolidine ring. nih.gov This conformation is known to stabilize collagen triple helices in peptide structures. nih.gov

cis Isomers ((2S,4S) and (2R,4R)) : Conversely, for the (2S,4S) isomer, a pseudo-equatorial orientation of the C4-methyl group promotes an endo (UP) pucker. rsc.org

This conformational locking is a key feature of 4-alkylated prolines. The energy barrier for ring pucker interconversion is relatively low (2–5 kcal/mol), but the substituent's steric and electronic effects create a distinct preference for one conformation. nih.gov These preferences can be studied using NMR spectroscopy by analyzing vicinal proton-proton coupling constants (³JHH), which are related to the dihedral angles in the ring via the Karplus equation. nih.gov

Table 2: Predicted Conformational Preferences of this compound Isomers
Isomer ConfigurationPredicted Dominant PuckerOrientation of C4-Methyl Group
trans (e.g., 2S, 4R)Exo (DOWN)Pseudo-equatorial
cis (e.g., 2S, 4S)Endo (UP)Pseudo-equatorial

Impact of Stereoisomerism on Chemical Reactivity and Synthetic Utility

The distinct stereochemistry and resulting conformational rigidity of each isomer of this compound have a profound impact on its reactivity and utility as a synthetic building block. The spatial orientation of the functional groups (the amine, the C2-ester, and the C4-methyl group) is fixed in different relative positions for each isomer, which in turn governs how the molecule interacts with other reagents.

In synthesis, controlling the stereochemical outcome is critical. researchgate.net For example, the diastereoselective alkylation of proline derivatives is highly dependent on the existing stereocenters and the conformation of the enolate intermediate. The C4-substituent can direct incoming electrophiles to a specific face of the molecule, thereby controlling the formation of a new stereocenter at C2. rsc.org

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the specific stereochemistry is often crucial for biological activity. nih.gov A change from a cis to a trans arrangement, or an inversion of the absolute configuration at a single chiral center, can dramatically alter the molecule's three-dimensional shape, affecting its ability to bind to a target enzyme or receptor. For instance, in a study on Monopolar Spindle 1 (MPS1) inhibitors, moving a dimethyl group on a related azetidine (B1206935) ring (a four-membered ring analogue) by just one carbon position resulted in a complete loss of biological activity. This highlights the exquisite steric and conformational requirements for molecular recognition.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Carboxylate Moiety

The ethyl ester group at the C-2 position of the pyrrolidine (B122466) ring is amenable to a range of transformations typical of carboxylic acid esters. These reactions are fundamental for modifying the molecular structure and synthesizing a variety of derivatives.

One of the most common reactions is hydrolysis , which converts the ester into the corresponding carboxylic acid, 4-methylpyrrolidine-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a dilute mineral acid such as hydrochloric acid, is a reversible process. chemguide.co.uk In contrast, base-catalyzed hydrolysis, or saponification, using an alkali hydroxide (B78521) like sodium hydroxide, is an irreversible reaction that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. chemguide.co.uk

The carboxylate group can also be converted into an amide through reaction with an amine. This transformation, known as amidation, typically requires activation of the ester or its conversion to a more reactive carboxylic acid derivative. nih.govkhanacademy.org Direct reaction of the ester with an amine is often slow and requires high temperatures. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a variety of activating agents. organic-chemistry.orgiajpr.com

Furthermore, the ester functionality can undergo reduction to a primary alcohol, yielding (4-methylpyrrolidin-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. libretexts.orgchemistrysteps.com The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently eliminates an ethoxide ion to form an aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com

ReactionReagentsProduct
Hydrolysis (acidic)H₃O⁺, heat4-methylpyrrolidine-2-carboxylic acid
Hydrolysis (basic)1. NaOH, heat; 2. H₃O⁺4-methylpyrrolidine-2-carboxylic acid
Amidation (indirect)1. Hydrolysis; 2. Amine, coupling agentN-substituted-(4-methylpyrrolidine-2-yl)carboxamide
ReductionLiAlH₄, then H₂O(4-methylpyrrolidin-2-yl)methanol

Reactivity of the Pyrrolidine Nitrogen Atom

The secondary amine within the pyrrolidine ring is a nucleophilic and basic center, making it a key site for various chemical modifications, including N-alkylation, N-acylation, and N-arylation.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting ethyl 4-methylpyrrolidine-2-carboxylate with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.comresearchgate.net The choice of base and reaction conditions can be crucial to avoid side reactions, such as quaternization of the nitrogen atom.

N-acylation is the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative. chemguide.co.uk This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. N-acylation is a common strategy to introduce a wide range of functional groups and to protect the nitrogen atom during subsequent synthetic steps.

N-arylation , the formation of a bond between the nitrogen atom and an aromatic ring, can be accomplished through transition metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed Goldberg-type reaction can be employed, using an aryl halide in the presence of a suitable ligand and base. researchgate.net This method provides a direct route to N-aryl pyrrolidine derivatives, which are of interest in medicinal chemistry.

ReactionReagentsProduct
N-AlkylationAlkyl halide, BaseEthyl 1-alkyl-4-methylpyrrolidine-2-carboxylate
N-AcylationAcyl chloride or Anhydride, BaseEthyl 1-acyl-4-methylpyrrolidine-2-carboxylate
N-ArylationAryl halide, Copper catalyst, Ligand, BaseEthyl 1-aryl-4-methylpyrrolidine-2-carboxylate

Substitution Reactions on the Pyrrolidine Ring

Direct substitution on the saturated carbon framework of the pyrrolidine ring of this compound is generally challenging due to the unactivated nature of the C-H bonds. However, functionalization can be achieved through strategies that involve the initial formation of a more reactive intermediate. For instance, the synthesis of substituted pyrrolidines can be accomplished through cyclization reactions of appropriately functionalized acyclic precursors. researchgate.net While direct electrophilic or nucleophilic substitution on the pre-formed ring is not a common transformation, the existing methyl group at the C-4 position could potentially be a site for radical halogenation under specific conditions, although this is not a widely reported method for this particular substrate. The development of C-H activation methodologies may in the future provide more direct routes for substitution on the pyrrolidine ring.

Cycloaddition and Ring Annulation Strategies Utilizing the Pyrrolidine Core

The pyrrolidine scaffold of this compound can be utilized in cycloaddition reactions to construct more complex polycyclic systems. A prominent example is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. nih.govwikipedia.orgnih.gov An azomethine ylide can be generated in situ from this compound through decarboxylative condensation with an aldehyde, although this requires prior hydrolysis of the ester to the corresponding carboxylic acid. nih.gov The resulting ylide can then react with a variety of dipolarophiles, such as alkenes or alkynes, to afford spiro- or fused-pyrrolidine ring systems. nih.govmdpi.com

These [3+2] cycloaddition reactions are powerful tools for the stereoselective synthesis of complex heterocyclic architectures. researchgate.net The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the azomethine ylide and the dipolarophile. wikipedia.org This strategy has been employed to synthesize novel spirooxindoles and other polycyclic structures with potential biological activity. nih.gov

Cycloaddition TypeKey IntermediateDipolarophileProduct Type
1,3-Dipolar CycloadditionAzomethine YlideAlkenes, AlkynesFused or Spiro-pyrrolidine systems

Computational and Spectroscopic Characterization Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating molecular properties at the atomic level. These ab initio methods allow for the theoretical examination of molecular geometries, electronic distributions, and spectroscopic parameters, offering insights that complement experimental data.

The first step in the computational analysis of ethyl 4-methylpyrrolidine-2-carboxylate involves optimizing its molecular geometry to find the most stable, lowest-energy conformation. DFT methods, such as the B3LYP functional combined with a basis set like 6-31G* or higher, are commonly used for this purpose with heterocyclic compounds. This process computationally determines the most probable bond lengths, bond angles, and dihedral angles by minimizing the energy of the system. researchgate.net

The optimization accounts for the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the ethyl carboxylate and methyl substituents. The presence of substituents at the C-2 and C-4 positions results in multiple possible stereoisomers (e.g., cis and trans), each with a unique geometry that can be modeled. The final optimized structure represents a balance of steric and electronic effects within the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. (Note: These are representative values based on DFT studies of similar functional groups.)
ParameterBondTypical Optimized Value (Å)
Ester GroupC=O~1.21
C-O (ester)~1.34
O-CH₂~1.45
Pyrrolidine RingC-N~1.47
C-C~1.54

Following geometrical optimization, DFT calculations can predict various electronic and spectroscopic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity.

Furthermore, these computational methods can predict spectroscopic data. Vibrational frequency calculations yield theoretical infrared (IR) spectra, which can be correlated with experimental data to assign specific absorption bands to molecular vibrations. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach to aid in the interpretation of experimental NMR spectra. researchgate.net

Table 2: Predicted Molecular Properties from Quantum Chemical Calculations.
PropertySignificance
HOMO EnergyIndicates the ability to donate an electron; related to nucleophilicity.
LUMO EnergyIndicates the ability to accept an electron; related to electrophilicity.
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Dipole MomentMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Calculated Vibrational FrequenciesPredicts IR absorption peaks for functional group identification.
Calculated NMR Chemical ShiftsAids in the assignment of experimental ¹H and ¹³C NMR signals. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct experimental evidence for the structure of this compound, confirming the connectivity of atoms, identifying functional groups, and establishing stereochemistry.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and the methyl group on the ring (a doublet). The protons on the pyrrolidine ring would appear as complex multiplets due to spin-spin coupling.

Crucially, NMR is used to determine the relative stereochemistry (cis or trans) of the substituents at C-2 and C-4. The magnitude of the coupling constants (J-values) between protons on the ring can help define their spatial relationship. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive for stereochemical assignment. wordpress.com A NOESY experiment detects through-space interactions, and a cross-peak between the protons at C-2 and C-4 would indicate they are on the same face of the ring (cis), whereas the absence of such a peak would suggest a trans arrangement. wordpress.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Note: Values are estimates based on typical chemical shift ranges.)
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Ester C=O-170-175
Ester -OCH₂CH₃~4.1 (quartet)~60
Ester -OCH₂CH₃~1.2 (triplet)~14
Ring -CH(COOEt) (C2)~3.5-4.0 (multiplet)~60-65
Ring -CH(CH₃) (C4)~2.0-2.5 (multiplet)~30-35
Ring -CH₂- (C3, C5)~1.5-2.2 (multiplets)~35-55
Ring -CH₃~1.0 (doublet)~15-20
Ring N-HVariable, broad (~1.5-3.0)-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent peak would be a strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1735-1750 cm⁻¹. Other key absorptions include the C-O stretching vibration of the ester, the N-H stretching of the secondary amine in the pyrrolidine ring (a moderate peak around 3300-3500 cm⁻¹), and various C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹.

Table 4: Characteristic Infrared (IR) Absorption Frequencies.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300-3500N-H StretchSecondary Amine (Pyrrolidine)
2850-2960C-H StretchAlkyl groups (CH, CH₂, CH₃)
1735-1750C=O StretchEster
1150-1250C-O StretchEster

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 157.

The molecular ion is often unstable and undergoes fragmentation, creating a unique pattern of smaller ions that can be used to deduce the molecule's structure. Plausible fragmentation pathways for this compound include:

Loss of the ethoxy group: [M - OCH₂CH₃]⁺ at m/z = 112.

Loss of the entire ethyl carboxylate group: [M - COOCH₂CH₃]⁺ at m/z = 84.

Cleavage of the pyrrolidine ring: Leading to various smaller charged fragments.

The relative abundance of these fragment ions helps to confirm the connectivity of the molecule.

Table 5: Predicted Mass Spectrometry Fragments.
m/z ValueProposed Fragment Identity
157[M]⁺ (Molecular Ion)
128[M - C₂H₅]⁺ (Loss of ethyl radical)
112[M - OC₂H₅]⁺ (Loss of ethoxy radical)
84[M - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Extensive searches of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for "this compound" or its individual stereoisomers. This suggests that the single-crystal X-ray structure of this compound has not been determined or the data is not publicly accessible.

While X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid state and for unambiguously assigning the absolute configuration of chiral molecules, no such studies have been published for the title compound.

For related but structurally distinct molecules, X-ray diffraction has been a crucial technique. For instance, studies on other substituted pyrrolidines and various heterocyclic carboxylates have provided valuable insights into their molecular conformations and intermolecular interactions in the solid state. However, these findings are not directly applicable to "this compound" and are therefore not detailed here to maintain strict focus on the subject compound.

Without experimental crystallographic data, the precise bond lengths, bond angles, and crystal packing information for this compound remain undetermined. The absolute configuration of its stereoisomers, while often inferred from synthetic routes employing chiral precursors, has not been experimentally confirmed by anomalous dispersion X-ray diffraction.

Future crystallographic studies would be necessary to provide a definitive analysis of its solid-state structure and to confirm the absolute stereochemistry of its enantiomers and diastereomers.

Strategic Applications in Organic Synthesis and Pharmaceutical Research

Ethyl 4-methylpyrrolidine-2-carboxylate as a Chiral Synthon in Asymmetric Synthesis

The fundamental value of this compound in asymmetric synthesis stems from its role as a chiral synthon, a molecule whose inherent stereochemistry is used to direct the formation of new stereocenters in a predictable manner. The pyrrolidine (B122466) ring is a common motif in organocatalysis, where derivatives of the amino acid proline are used to catalyze stereoselective reactions. mdpi.com Modifications to the pyrrolidine ring, such as the α-methylation found in related compounds, have been shown to significantly influence the enantioselectivity of these catalytic processes. mdpi.com

The synthetic utility of the pyrrolidine core is extensively documented in the synthesis of major pharmaceutical drugs. Many pyrrolidine-containing drugs are synthesized starting from cyclic precursors like proline or its derivatives, such as 4-hydroxyproline (B1632879). mdpi.com For instance, the synthesis of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir and the HCV protease inhibitor Grazoprevir both rely on functionalized pyrrolidine intermediates to establish the required stereochemistry. mdpi.com While specific examples detailing this compound in a named asymmetric reaction are proprietary or less common in open literature, its structural analogy to proline derivatives makes it an ideal candidate for similar applications. The fixed stereocenters at positions 2 and 4 can serve as powerful control elements in reactions such as:

Alkylation: The nitrogen or the α-carbon can be alkylated, with the existing ring stereochemistry directing the approach of the electrophile.

Aldol (B89426) and Mannich Reactions: The pyrrolidine nitrogen can be used to form enamines or iminium ions, with the ring substituents biasing the facial selectivity of subsequent bond formations.

Cycloadditions: The pyrrolidine scaffold can be incorporated into larger structures via cycloaddition reactions, where its stereochemistry dictates the stereochemical outcome of the newly formed ring system.

The table below illustrates the established role of closely related pyrrolidine precursors in the synthesis of approved drugs, highlighting the strategic importance of this class of chiral synthons.

Precursor ScaffoldSynthesized DrugTherapeutic Area
(S)-Prolinol DerivativeAvanafilErectile Dysfunction
Substituted PyrrolidineDaclatasvirAntiviral (Hepatitis C)
Substituted PyrrolidineGrazoprevirAntiviral (Hepatitis C)
Functionalized 4-HydroxyprolineVoxilaprevirAntiviral (Hepatitis C)
Functionalized 4-HydroxyprolinePasireotideAcromegaly, Cushing's Disease
This table showcases the application of the core pyrrolidine scaffold in drug synthesis, based on findings from a review on stereoselective synthesis methods. mdpi.com

Building Block for Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are the most common ring systems found in FDA-approved pharmaceuticals, making the synthesis of novel heterocyclic structures a central goal of medicinal chemistry. nih.gov this compound is an exemplary building block for constructing more complex, often polycyclic, heterocyclic systems. The bifunctional nature of the molecule—containing both a nucleophilic secondary amine and an electrophilic ester—provides a chemical handle for a variety of ring-forming and annulation strategies.

The secondary amine can participate in reactions such as:

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization to form fused ring systems.

Amide Coupling and Cyclization: Acylation of the nitrogen followed by an intramolecular cyclization onto another part of the molecule can create bicyclic lactams.

Reductive Amination: Reaction with dicarbonyl compounds to build larger, more complex heterocyclic frameworks.

The ester group can be transformed to facilitate other cyclizations, for example, through reduction to an alcohol for etherification reactions or conversion to an amide for subsequent intramolecular reactions. The synthesis of complex molecules like pyrimido-pyrrolo-quinoxalinedione analogs demonstrates how pyrrole (B145914) precursors can be integrated into fused heterocyclic systems through sequential reactions involving methylation, acylation, and annulation. nih.gov Similarly, pyrrolopyrimidine derivatives, which are potent non-nucleoside inhibitors of HCV NS5B polymerase, are constructed from functionalized pyrrole precursors. nih.gov this compound serves as a ready-made five-membered ring, allowing chemists to build outward and construct more elaborate heterocyclic architectures with defined stereochemistry.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This makes derivatives like this compound highly valuable as precursors for advanced pharmaceutical intermediates. A closely related compound, Methyl Pyrrolidine-2-Carboxylate Hydrochloride, is marketed as a high-purity (over 98%) intermediate specifically for the synthesis of Active Pharmaceutical Ingredients (APIs), underscoring the industrial relevance of this molecular class. fuaij.com

The utility of the pyrrolidine scaffold is tied to several key features:

Three-Dimensional Structure: The non-planar, sp³-rich nature of the pyrrolidine ring allows for a better exploration of three-dimensional binding pockets in proteins compared to flat, aromatic systems. nih.gov

Stereochemical Complexity: The presence of multiple stereocenters allows for the creation of a diverse array of stereoisomers, each with potentially unique biological profiles. nih.gov

Vectorial Projections: The substituents on the ring project into distinct regions of space, which can be tailored to interact with specific sub-pockets of a biological target.

A review of pyrrolidine-containing drugs shows that the scaffold is a key component in numerous therapeutic areas, including antiviral, anticancer, and central nervous system agents. mdpi.comnih.gov The synthesis of these drugs often involves the functionalization of a pre-formed pyrrolidine ring, demonstrating the role of compounds like this compound as foundational intermediates. nih.gov

Exploiting the Pyrrolidine Core in Pharmacophore Design and Analog Synthesis for Research Purposes

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid, stereochemically defined structure of the pyrrolidine core makes it an excellent scaffold for constructing and testing pharmacophore models.

A clear example of this is seen in the design of β-N-acetylhexosaminidase (HexNAcase) inhibitors. Research has shown that the pyrrolidine core of certain iminosugars acts as the key pharmacophore, mimicking the transition-state of the enzymatic reaction. nih.gov By synthesizing various stereoisomers of substituted pyrrolidines, researchers can probe the specific configuration required for potent enzyme inhibition. nih.gov

Furthermore, the pyrrolidine scaffold is widely used in analog synthesis to conduct Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on the pyrrolidine ring, medicinal chemists can determine which groups are critical for activity and which can be altered to improve properties like potency, selectivity, or metabolic stability. For instance, the synthesis of various pyrrolidine-substituted nicotine (B1678760) analogs has been undertaken to explore their pharmacological effects on the cardiovascular and respiratory systems. nih.gov Similarly, novel esters of substituted pyrrolidinols have been created to investigate their potential as analgesics, demonstrating how the core scaffold can be decorated to generate new therapeutic candidates. journalagent.com In another example, replacing a flexible group with a rigid cis-3,4-diphenylpyrrolidine moiety was a key design step in developing potent inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), a target for autoimmune diseases. nih.gov

The table below summarizes research applications where the pyrrolidine core was central to pharmacophore design and analog synthesis.

Research AreaRole of Pyrrolidine CoreKey Finding
β-N-acetylhexosaminidase InhibitionActs as a transition-state mimicking pharmacophore. nih.govThe specific stereochemistry of the pyrrolidine ring and its substituents is crucial for potent enzyme inhibition. nih.gov
RORγt Inverse AgonistsIntroduction of a stereochemical cis-diphenylpyrrolidine scaffold. nih.govReplacing a non-stereochemical group with the rigid pyrrolidine moiety was beneficial for biological activity. nih.gov
Analgesic AgentsCore scaffold for ester functionalization. journalagent.comSubstituted pyrrolidinol esters were synthesized to explore antinociceptive properties. journalagent.com
Nicotinic Receptor LigandsScaffold for substitution on nicotine analogs. nih.govPyrrolidine-substituted analogs were created to study pharmacological effects. nih.gov

Conclusion and Future Perspectives in the Research of Ethyl 4 Methylpyrrolidine 2 Carboxylate

Summary of Key Synthetic and Stereochemical Advancements

The synthesis of ethyl 4-methylpyrrolidine-2-carboxylate and related 4-methylproline derivatives has been a subject of significant research, driven by the need for stereochemically pure isomers for applications in drug discovery and protein engineering. rsc.org The presence of two stereogenic centers (at C2 and C4) means that four possible diastereoisomers exist, each potentially conferring different biological properties.

Key advancements have centered on achieving high diastereoselectivity and enantioselectivity. A robust and stereoselective approach for synthesizing (2S,4S)-methylproline, for instance, has been developed starting from (2S)-pyroglutamic acid, an inexpensive chiral precursor. rsc.org A general and highly practical synthetic process has also been developed to access all four diastereoisomers of Boc-protected 4-methylproline carboxylates with exceptional stereoselectivity on a gram scale. rsc.org This method features an Evans asymmetric alkylation to precisely establish the stereochemistry of the crucial 4-methyl group, offering a reliable pathway to each isomer. rsc.org

Further strategies involve the diastereoselective alkylation of existing proline ester scaffolds. nih.gov The stereochemical outcome of these reactions can be highly dependent on the N-protecting group and the specific alkylating agent used. nih.gov Additionally, intramolecular cyclization of chiral amino acid derivatives provides another powerful route to construct the pyrrolidine (B122466) ring with defined stereochemistry. nih.gov These methods collectively represent a sophisticated toolkit for chemists to access any desired stereoisomer of the 4-methylpyrrolidine-2-carboxylate core.

Table 1: Key Strategies for Stereoselective Synthesis of the 4-Methylpyrrolidine-2-Carboxylate Core

Synthetic Strategy Key Features Stereochemical Control Reference
From Chiral Precursors Utilizes readily available chiral molecules like (2S)-pyroglutamic acid. The inherent chirality of the starting material directs the stereochemical outcome. rsc.org
Evans Asymmetric Alkylation Employs a chiral auxiliary to introduce the methyl group at the C4 position with high stereocontrol. Excellent control over the C4 stereocenter, enabling access to all four diastereoisomers. rsc.org
Diastereoselective Alkylation Alkylation of enolates derived from protected proline esters. Stereoselectivity is influenced by N-protecting groups and reaction conditions. nih.gov
Intramolecular Cyclization Construction of the pyrrolidine ring from a linear chiral amino acid derivative. Chirality is transferred from the acyclic precursor to the cyclic product. nih.gov

Emerging Methodologies for Enhanced Synthetic Efficiency and Sustainability

One promising approach is the use of multicomponent reactions (MCRs), which allow the synthesis of complex pyrrolidine structures in a single step from simple starting materials, thereby increasing synthetic efficacy and reducing waste. tandfonline.com The use of eco-friendly solvents, such as ethanol (B145695) or water, in these reactions further enhances their sustainability. researchgate.net For example, the synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using potassium carbonate, an inexpensive and environmentally friendly catalyst. researchgate.net

Organocatalysis, which avoids the use of toxic heavy metals, is another cornerstone of sustainable synthesis. Proline and its derivatives are themselves powerful organocatalysts. mdpi.comnih.gov Research into solvent-free asymmetric reactions catalyzed by prolinamides showcases a commitment to green chemistry principles by minimizing solvent use. mdpi.comnih.gov Furthermore, "stereochemical editing" strategies are being developed, where a more easily accessible cis-isomer can be converted to the desired trans-isomer via epimerization, creating a more sustainable manufacturing process by reducing costs and process mass intensity (PMI). acs.org The synthesis of pyrrolidone derivatives from biosourced levulinic acid also represents a significant step towards detaching chemical manufacturing from fossil fuel dependence.

Potential Directions for Diversification and Application Expansion in Academic Research

The unique structural properties of the 4-methylpyrrolidine-2-carboxylate scaffold make it a highly valuable building block for future academic research, particularly in medicinal chemistry and catalysis.

Medicinal Chemistry and Drug Discovery: The pyrrolidine ring is a privileged scaffold in drug design, and the introduction of a methyl group at the C4 position provides a tool to control the three-dimensional shape of molecules. nih.govresearchgate.net This conformational constraint is critical for optimizing binding to biological targets like enzymes and receptors. nih.gov this compound can be used as a chiral synthon to build more complex molecules for various therapeutic areas, including antiviral (e.g., hepatitis C inhibitors), anticancer, and antidiabetic agents. mdpi.commdpi.com Furthermore, the rare nonproteinogenic amino acid 4-methylproline has been identified in bioactive cyclic peptides from cyanobacteria. nih.govresearchgate.net This suggests that using the 4-methylproline scaffold could lead to the discovery of novel natural product analogs with potent biological activities, such as inhibitors of organic anion transporters. nih.gov

Organocatalysis: Proline-based organocatalysts are fundamental tools in asymmetric synthesis. nih.govmdpi.com The development of new catalysts based on the this compound structure is a promising research avenue. The methyl group at the C4 position can influence the catalyst's conformation and steric environment, potentially leading to improved enantioselectivity or reactivity in key organic transformations like aldol (B89426) and Michael reactions. researchgate.net By systematically exploring the catalytic activity of all four diastereoisomers, researchers can develop a deeper understanding of structure-activity relationships and design more effective catalysts.

Peptide and Protein Engineering: Incorporating 4-substituted prolines into peptides is a known strategy to modulate their structure and stability. nih.gov The 4-methyl group, depending on its stereochemistry (4R or 4S), can favor specific ring puckering (exo or endo), which in turn influences the cis/trans isomerism of the adjacent peptide bond. nih.gov This provides a subtle yet powerful mechanism for controlling peptide secondary structures, such as polyproline II helices, which are important in biological signaling. acs.org this compound can serve as a precursor for synthesizing these modified peptides, enabling research into protein folding, stability, and the design of novel biomaterials. nih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methylpyrrolidine-2-carboxylate?

this compound is synthesized via alkylation of ethyl pyrrolidine-2-carboxylate. A typical protocol involves deprotonation with a strong base (e.g., LDA) to generate a nucleophilic enolate, followed by reaction with methyl iodide. The esterification step employs ethanol and an acid catalyst, with reflux to ensure completion . Careful temperature control (<0°C) is critical to minimize racemization of chiral centers .

Q. How can spectroscopic methods confirm the structure of this compound?

Structural confirmation relies on 1H/13C NMR to identify protons and carbons in the pyrrolidine ring, ester group, and methyl substituent. For crystalline derivatives, X-ray crystallography (e.g., using SHELX software ) resolves stereochemistry. Comparative analysis with analogs (e.g., methyl 4-hydroxypiperidine-2-carboxylate ) helps validate spectral assignments.

Q. What are the primary research applications of this compound?

The compound serves as a chiral building block in medicinal chemistry, particularly for synthesizing bioactive pyrrolidine derivatives. For example, similar esters are intermediates in antiviral or antimicrobial agents . Its stereochemical versatility also supports studies on enzyme-substrate interactions .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during alkylation of Ethyl pyrrolidine-2-carboxylate derivatives?

Racemization at the α-carbon is a key challenge. Advanced protocols recommend:

  • Low-temperature conditions (<0°C) during deprotonation and alkylation .
  • Use of non-polar solvents to stabilize intermediates.
  • Chiral HPLC or capillary electrophoresis to monitor enantiomeric excess . Computational modeling (e.g., DFT ) predicts transition states to optimize reaction pathways.

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

Discrepancies in biological assays (e.g., antimicrobial potency) require:

  • Orthogonal assay validation (e.g., MIC vs. time-kill curves).
  • Metabolic stability studies to rule out degradation artifacts.
  • Comparative analysis with halogenated analogs (e.g., 4-chlorophenoxy derivatives ) to isolate substituent effects. Structural analogs like methyl 2-ethynylpyrimidine-4-carboxylate provide benchmarks for structure-activity relationships.

Q. How do computational methods enhance the study of this compound's reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui functions) to predict nucleophilic/electrophilic sites . For example:

  • Reactivity at the pyrrolidine nitrogen vs. ester oxygen.
  • Solvent effects on transition states during ester hydrolysis. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding rational design .

Methodological Considerations

Q. What analytical techniques quantify enantiomeric purity in synthesized batches?

  • Chiral Stationary Phase (CSP) HPLC with UV/ECD detection.
  • Vibrational Circular Dichroism (VCD) for absolute configuration determination .
  • Crystallographic refinement (e.g., SHELXL ) resolves racemic vs. enantiopure crystal packing.

Q. How to design experiments comparing this compound with structural analogs?

  • Controlled substitution studies : Replace the methyl group with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., CF₃) groups to assess steric/electronic effects.
  • Kinetic isotope effects (e.g., deuterated methyl groups) probe reaction mechanisms.
  • In vivo pharmacokinetic profiling contrasts metabolic stability with analogs like ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.